molecular formula C12H14F4N4O2 B279727 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279727
M. Wt: 322.26 g/mol
InChI Key: HCBPXJGADAMWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent and as an inhibitor of protein kinases. In biochemistry, it has been investigated for its ability to interact with enzymes and proteins. In materials science, it has been explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to interact with enzymes and proteins, leading to changes in their activity and function. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways and are often dysregulated in cancer.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol can have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of protein kinases, which can lead to changes in cell signaling pathways. In addition, this compound has been shown to interact with enzymes and proteins, leading to changes in their activity and function.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential as an anti-cancer agent and its ability to interact with enzymes and proteins. However, the limitations of using this compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential as an anti-cancer agent and to explore its ability to interact with other proteins and enzymes. Another direction is to develop new materials using this compound and to explore its potential applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
In conclusion, 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is a compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify any potential limitations or side effects.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of difluoromethylpyrazole with acetic anhydride in the presence of a base. This reaction results in the formation of the pyrazolone ring, which is then further reacted with difluoromethyl ketone to form the final compound.

properties

Molecular Formula

C12H14F4N4O2

Molecular Weight

322.26 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H14F4N4O2/c1-6-3-7(2)19(17-6)5-9(21)20-12(22,11(15)16)4-8(18-20)10(13)14/h3,10-11,22H,4-5H2,1-2H3

InChI Key

HCBPXJGADAMWJH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C

Origin of Product

United States

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